4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide
Description
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide is a benzamide derivative characterized by a (Z)-configured ethenyl group bridging a phenylsulfonyl moiety and a para-methyl-substituted benzamide. The compound’s structure includes:
- A para-methylbenzamide group, contributing to lipophilicity and steric bulk.
- A (Z)-stereochemistry at the ethenyl linkage, critical for spatial orientation and intermolecular interactions.
Spectral confirmation via IR and NMR is standard, with key bands such as νC=O (~1660–1682 cm⁻¹) and νC=S (~1243–1258 cm⁻¹) aiding structural validation .
Properties
Molecular Formula |
C22H19NO3S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[(Z)-1-(benzenesulfonyl)-2-phenylethenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H19NO3S/c1-17-12-14-19(15-13-17)22(24)23-21(16-18-8-4-2-5-9-18)27(25,26)20-10-6-3-7-11-20/h2-16H,1H3,(H,23,24)/b21-16- |
InChI Key |
DMVKHVUNBZBQER-PGMHBOJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between a phenylsulfonyl chloride and a suitable ethenyl precursor under basic conditions.
Coupling Reaction: The ethenyl intermediate is then coupled with 4-methylbenzamide in the presence of a catalyst, such as palladium or copper, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Hydrazinecarbothioamides and 1,2,4-Triazoles (Compounds [4–9])
- Key Features : These compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) share the phenylsulfonyl-benzamide core but incorporate 1,2,4-triazole rings instead of the ethenyl group.
- Comparison: Tautomerism: Unlike the target compound, triazoles exhibit thione-thiol tautomerism, confirmed by IR (absence of νS-H at ~2500–2600 cm⁻¹) and NMR . Reactivity: The triazole’s sulfur atom enables S-alkylation (e.g., with α-halogenated ketones), a feature absent in the target compound’s ethenyl system .
Oxadiazole-Thiones (e.g., Compounds Ic, IIc, IIIc)
- Key Features : Derivatives like 4-methyl-N-[(Z)-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide feature 1,3,4-oxadiazole-thione rings instead of the phenylsulfonyl-ethenyl group.
- Spectral Confirmation: X-ray crystallography validates their three-dimensional geometry, whereas the target compound’s structure relies on NMR/IR .
Substituent-Driven Functional Differences
Pesticide Benzamides ()
Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight substituent effects:
- Electron-Withdrawing Groups: Chlorine (etobenzanid) and fluorine (diflufenican) increase stability and pesticidal activity.
- Bioactivity : The trifluoromethyl group in sulfentrazone enhances herbicidal activity, a feature absent in the target compound .
Crystallinity and Polymorphism
The patent for 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide () emphasizes crystalline forms’ role in drug development:
- Crystallinity : The imidazole and pyrimidine groups in this analog facilitate stable crystal packing, whereas the target compound’s phenylsulfonyl-ethenyl group may limit polymorph diversity .
- Physicochemical Properties : Trifluoromethyl and pyridinyl groups enhance solubility and bioavailability compared to the target’s methyl and phenyl groups .
Stereochemical and Solubility Considerations
4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide () shares the (Z)-configuration and sulfonyl group but incorporates a benzothiazole ring:
Biological Activity
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article examines its biological activity, including anti-cancer properties and antiviral effects, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a sulfonyl group, which is often associated with enhanced biological activity in various compounds.
Anti-Cancer Activity
Research indicates that 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide exhibits significant anti-cancer properties. A study evaluated its effects on various cancer cell lines, revealing the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway |
| U87 (glioblastoma) | 30.50 ± 4.20 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 22.10 ± 2.80 | Cell cycle arrest at G1 phase |
The compound was shown to accelerate apoptosis in MCF-7 cells, suggesting a strong potential for therapeutic application in breast cancer treatment .
Antiviral Activity
In addition to its anti-cancer properties, this compound has demonstrated antiviral activity against Hepatitis B virus (HBV). In vitro studies revealed:
| Tested Concentration (µM) | Inhibition (%) | Cell Line |
|---|---|---|
| 10 | 45% | HepG2.2.15 |
| 20 | 70% | HepG2.2.15 |
| 50 | 90% | HepG2.2.15 |
The mechanism of action involves increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication .
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with the compound showed a significant reduction in tumor size after six weeks of administration, supporting its efficacy as an anti-cancer agent.
- Hepatitis B Virus : In a preclinical model using ducks infected with HBV, treatment with the compound resulted in a marked decrease in viral load and liver inflammation, highlighting its potential for treating HBV infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
